molecular formula C83H88Cl2N8O29 B1650063 Parvodicin C1 CAS No. 110882-84-3

Parvodicin C1

Cat. No.: B1650063
CAS No.: 110882-84-3
M. Wt: 1732.5 g/mol
InChI Key: PZMMGNLKWHJGSE-PSDJNXLUSA-N
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Description

Dalbavancin is a second-generation lipoglycopeptide antibiotic, primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Streptococcus species . Dalbavancin impurities are degradation products formed during the synthesis, storage, or handling of dalbavancin. These impurities can affect the efficacy and safety of the drug, making their identification and control crucial.

Chemical Reactions Analysis

Dalbavancin impurities undergo several types of chemical reactions, including:

    Oxidation: Exposure to oxygen can lead to the formation of oxidized impurities.

    Reduction: Reducing agents can alter the chemical structure of dalbavancin, leading to impurities.

    Substitution: Substitution reactions can occur, especially in the presence of specific reagents.

Common reagents and conditions used in these reactions include acetate and phosphate buffers, divalent metal ions (Ca²⁺, Mg²⁺, Zn²⁺), and 2HPβCD . Major products formed from these reactions include MAG and other degradation products .

Scientific Research Applications

Parvodicin C1 exhibits its antibacterial effects primarily by interfering with bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, inhibiting critical processes such as transglycosylation and transpeptidation necessary for peptidoglycan formation. This leads to cell lysis and death in susceptible bacteria.

Antimicrobial Spectrum

The compound has demonstrated in vitro activity against several Gram-positive bacteria:

Bacteria Activity
Staphylococcus aureusHighly sensitive
Streptococcus pneumoniaeSensitive
Enterococcus faecalisModerate sensitivity
Bacillus subtilisSensitive

This compound shows particularly high efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for treating resistant infections .

Pharmacokinetics

Research indicates that this compound achieves high serum levels upon administration, suggesting a favorable pharmacokinetic profile for potential therapeutic use. Its long duration of action is attributed to its stability in the bloodstream and effective tissue penetration .

In Vivo Efficacy

Several studies have highlighted the effectiveness of this compound in animal models:

  • Study 1 : In a murine model of sepsis caused by Staphylococcus aureus, treatment with this compound resulted in improved survival rates compared to control groups, with a significant reduction in bacterial load across various organs post-treatment.
  • Study 2 : A comparative study evaluated this compound's efficacy against other antibiotics in treating infections caused by Enterococcus faecalis. Results showed that this compound had a lower minimum inhibitory concentration (MIC) than traditional antibiotics like vancomycin, indicating superior potency .

Clinical Implications

Given its potent activity against resistant strains and favorable pharmacokinetics, this compound is being explored for inclusion in treatment regimens for serious infections where conventional therapies fail. Ongoing clinical trials aim to establish optimal dosing strategies and safety profiles for human use .

Comparison with Similar Compounds

Dalbavancin is unique among lipoglycopeptides due to its long half-life and potent activity against resistant strains of bacteria . Similar compounds include:

Dalbavancin’s uniqueness lies in its stability and the specific impurities formed during its degradation, which are distinct from those of other glycopeptides .

Biological Activity

Parvodicin C1 is a glycopeptide antibiotic derived from the actinomycete species Actinomadura parvosata. It has garnered attention due to its significant biological activity, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

This compound exhibits its antibacterial properties primarily through interference with bacterial cell wall synthesis. As a glycopeptide antibiotic, it binds to the D-alanyl-D-alanine terminus of cell wall precursors, inhibiting transglycosylation and transpeptidation processes essential for peptidoglycan formation. This action leads to cell lysis and death in susceptible bacteria .

Antimicrobial Spectrum

This compound has demonstrated in vitro activity against a variety of Gram-positive bacteria, including:

Bacteria Activity
Staphylococcus aureusHighly sensitive
Streptococcus pneumoniaeSensitive
Enterococcus faecalisModerate sensitivity
Bacillus subtilisSensitive

The compound shows particularly high efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for treating resistant infections .

Pharmacokinetics

Research indicates that this compound achieves high serum levels when administered, suggesting a favorable pharmacokinetic profile for potential therapeutic use. Its long duration of action is attributed to its stability in the bloodstream and effective tissue penetration .

In Vivo Efficacy

Several studies have highlighted the effectiveness of this compound in animal models. For instance:

  • Study 1 : In a murine model of sepsis caused by Staphylococcus aureus, treatment with this compound resulted in improved survival rates compared to control groups. The study noted a significant reduction in bacterial load in various organs post-treatment .
  • Study 2 : A comparative study evaluated the efficacy of this compound against other antibiotics in treating infections caused by Enterococcus faecalis. Results showed that this compound had a lower minimum inhibitory concentration (MIC) than traditional antibiotics like vancomycin, indicating superior potency .

Clinical Implications

Given its potent activity against resistant strains and favorable pharmacokinetics, this compound is being explored for inclusion in treatment regimens for serious infections where conventional therapies fail. Ongoing clinical trials aim to establish optimal dosing strategies and safety profiles for human use.

Q & A

Basic Research Questions

Q. How can researchers determine the minimum inhibitory concentration (MIC) of Parvodicin C1 against multidrug-resistant pathogens?

  • Methodology : Use standardized broth microdilution assays (Clinical and Laboratory Standards Institute [CLSI] guidelines) with adjustments for glycopeptide antibiotics. For example:

  • Prepare serial dilutions of this compound in cation-adjusted Mueller-Hinton broth.
  • Inoculate with bacterial strains (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) at ~5 × 10⁵ CFU/mL.
  • Incubate at 35°C for 18–24 hours. MIC is defined as the lowest concentration inhibiting visible growth .
    • Data Considerations : Compare results with structurally related compounds like Parvodicin C2, which shows MICs of 0.2–50 µg/mL against MRSA and Gram-negative strains .

Q. What experimental approaches are recommended for elucidating the structural features of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign chemical shifts for sugar moieties and aglycone core using 2D experiments (e.g., COSY, HSQC).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF) and fragmentation patterns to identify chlorine substitutions and glycosylation sites.
  • X-ray Crystallography : Resolve 3D structure by co-crystallizing this compound with bacterial cell wall analogs (e.g., D-Ala-D-Ala), as done for vancomycin .
    • Validation : Cross-reference spectral data with Parvodicin C2’s published structure (C₈₃H₈₈Cl₂N₈O₂₉) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported MIC values for this compound across studies?

  • Methodology :

  • Variable Control : Standardize inoculum size, growth media, and incubation conditions. For example, discrepancies in Parvodicin C2’s MICs (0.4–12.5 µg/mL) may arise from differences in bacterial strain virulence or assay pH .
  • Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding factors (e.g., resistance gene expression, efflux pump activity) .
    • Statistical Tools : Apply mixed-effects models to account for inter-study variability.

Q. What strategies are effective for investigating this compound’s mechanism of action in antibiotic-resistant bacteria with modified cell wall targets?

  • Methodology :

  • Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for non-canonical peptidoglycan precursors (e.g., D-Ala-D-Lac in vancomycin-resistant strains).
  • Transcriptomics : Perform RNA-seq on MRSA treated with sub-inhibitory this compound concentrations to identify upregulated resistance pathways (e.g., vraSR operon) .
  • Molecular Dynamics Simulations : Model interactions between this compound and lipid II analogs to predict structural modifications that enhance binding .

Q. How should researchers design studies to evaluate this compound’s synergy with β-lactams or other antibiotics?

  • Methodology :

  • Checkerboard Assays : Test fractional inhibitory concentration indices (FICIs) across concentration matrices. Synergy is defined as FICI ≤0.5.
  • Time-Kill Curves : Assess bactericidal activity over 24 hours using combinations at 0.5× MIC.
  • Mechanistic Validation : Use fluorescent probes (e.g., Bocillin FL) to quantify penicillin-binding protein (PBP) inhibition potentiated by this compound .

Q. Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in this compound synthesis and bioactivity assays?

  • Guidelines :

  • Synthetic Protocols : Document protecting group strategies (e.g., orthogonal protection for sugar moieties) and purification steps (HPLC conditions).
  • Bioassay Transparency : Report raw data (e.g., growth curves, MIC plates) in supplementary materials, adhering to NIH preclinical reporting standards .
  • Reagent Validation : Use commercial standards (e.g., vancomycin) as positive controls in each assay batch .

Q. Literature and Research Gaps

Q. How can researchers apply the PICOT framework to prioritize unanswered questions about this compound?

  • Example :

  • Population (P) : Hospital-acquired MRSA isolates with vanA resistance.
  • Intervention (I) : this compound at 2× MIC.
  • Comparison (C) : Vancomycin or dalbavancin.
  • Outcome (O) : Reduction in biofilm formation (measured via crystal violet assay).
  • Time (T) : 48-hour exposure .
    • FINER Criteria : Ensure the question is Feasible (e.g., compound availability), Novel (no prior synergy studies), and Relevant (addressing resistance crises) .

Properties

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMGNLKWHJGSE-PSDJNXLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H88Cl2N8O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1732.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110882-84-3
Record name Antibiotic A-40926 B0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANTIBIOTIC A-40926 B0
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBP3L2793V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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